Terpinen-4-ol

Antibacterial Cytotoxicity MRSA

Tea tree oil's variable composition undermines antimicrobial study reproducibility. Terpinen-4-ol (CAS 562-74-3) provides the isolated, quantifiable bioactive principle. • Anti-MRSA potency superior to whole TTO, with favorable human fibroblast selectivity. • Eradicates established S. aureus biofilms-relevant for medical device coating R&D. • Synergistically reduces fluconazole MIC against resistant Candida spp. • ~2× acaricidal potency of benzyl benzoate.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 562-74-3
Cat. No. B026182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerpinen-4-ol
CAS562-74-3
Synonyms4-Methyl-1-(1-methylethyl)-3-cyclohexen-1-ol;  p-Menth-1-en-4-ol;  (+/-)-4-Terpineol; _x000B_1-(1-Methylethyl)-4-methyl-3-cyclohexen-1-ol;  1-Terpinen-4-ol;  4-Carvomenthenol; _x000B_Melaleucol;  NSC 147749;  Terpin-4-ol;  dl-4-Terpineol;  _x000B_
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)(C(C)C)O
InChIInChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3
InChIKeyWRYLYDPHFGVWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water, soluble in oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Terpinen-4-ol: A Multifunctional Bioactive Monoterpene


Terpinen-4-ol (4-carvomenthenol) is a naturally occurring monoterpene alcohol and the principal bioactive component of tea tree oil (Melaleuca alternifolia) [1]. It exhibits broad-spectrum antimicrobial, anti-inflammatory, and acaricidal properties, making it a versatile compound for pharmaceutical, cosmetic, and agricultural research [1]. Physicochemically, it is a colorless to pale yellow liquid with a boiling point of 212°C and a density of 0.929 g/mL [2].

Compound type
Multifunctional bioactive monoterpene probe
Antimicrobial screening
Broad-spectrum antibacterial and antifungal assay context
Anti-inflammatory research
Monocyte-mediated cytokine modulation studies
Acaricidal screening
Contact bioassay and mite mortality endpoint context

Why Terpinen-4-ol Outperforms Substitutes


Generic substitution among monoterpenes or even with whole tea tree oil (TTO) is not scientifically justified due to Terpinen-4-ol's unique and quantifiable differences in potency, selectivity, and cytotoxicity. For instance, while TTO is a complex mixture, its antimicrobial efficacy is often lower and its cytotoxicity higher than Terpinen-4-ol alone [1]. Compared to other common monoterpenes like thymol and carvacrol, Terpinen-4-ol exhibits a distinct antimicrobial spectrum and superior safety profile against human fibroblasts [2]. The following evidence demonstrates specific, measurable advantages that directly impact selection for research and product development.

!
Tea tree oil (TTO) substitution

Complex mixture may introduce higher cytotoxicity and variable composition; antimicrobial spectrum may shift.

!
Thymol / carvacrol analogs

Differ in antimicrobial spectrum and fibroblast safety-related endpoint context; anti-inflammatory selectivity may not transfer.

!
Synthetic acaricide (benzyl benzoate)

May not replicate natural-product bioactivity profile; acaricidal potency and selectivity context differ.

Terpinen-4-ol: Quantitative Comparison Evidence


Antibacterial Efficacy and Safety vs. Tea Tree Oil

Terpinen-4-ol exhibits significantly greater bacteriostatic and bactericidal activity against MRSA and coagulase-negative staphylococci (CoNS) compared to whole tea tree oil (TTO) [1]. Critically, neither compound showed toxicity to human fibroblast cells at the tested concentrations over a 24-hour period, but the superior potency of Terpinen-4-ol provides a wider therapeutic window [1].

Antibacterial & safety
Head-to-head
Significantly greater bacteriostatic and bactericidal activity than TTO against MRSA and CoNS; no fibroblast toxicity at tested concentrations.
Supports antimicrobial screening and safety endpoint review.
Cytotoxicity ranking: α-terpineol > TTO > terpinen-4-ol > 1,8-cineole; in vitro context.
Antibacterial Cytotoxicity MRSA Tea Tree Oil

Selective Anti-Inflammatory Monocyte Suppression

In a head-to-head comparison of the water-soluble components of TTO, only Terpinen-4-ol suppressed the production of key pro-inflammatory mediators (TNFα, IL-1β, IL-8, IL-10, and PGE2) by LPS-activated human monocytes [1]. The other major components, α-terpineol and 1,8-cineole, did not exhibit this specific activity [1].

Monocyte cytokine suppression
Head-to-head
Only terpinen-4-ol suppressed all measured inflammatory mediators (TNFα, IL-1β, IL-8, IL-10, PGE2).
Supports targeted anti-inflammatory monocyte assay context.
Selective vs. α-terpineol and 1,8-cineole; LPS-activated human monocytes.
Anti-inflammatory Cytokine Monocyte α-Terpineol

Acaricidal Potency vs. Benzyl Benzoate

Terpinen-4-ol demonstrates significantly higher acaricidal activity against house dust mites (Dermatophagoides farinae and D. pteronyssinus) compared to the synthetic acaricide benzyl benzoate [1].

Acaricidal activity (LD50)
Head-to-head
LD50 3.89 μg/cm² (D. farinae), 3.51 μg/cm² (D. pteronyssinus) vs. benzyl benzoate 7.83, 5.96 μg/cm².
Supports acaricidal screening context.
~1.7–2.0× more active in contact bioassay; research-grade comparison.
Acaricidal House Dust Mite Benzyl Benzoate Pesticide

Fluconazole Synergy Against Resistant C. albicans

Terpinen-4-ol not only has low intrinsic MICs against fluconazole-resistant C. albicans (0.06-0.5%) but also significantly potentiates the activity of fluconazole, reducing its MIC from an average of 244.0 μg/mL to 38.46 μg/mL [1]. This synergistic effect was more pronounced with Terpinen-4-ol than with whole TTO [1].

Fluconazole potentiation
Head-to-head
Reduced fluconazole MIC from avg. 244.0 to 38.46 μg/mL against resistant C. albicans.
Supports antifungal adjuvant synergy research.
More active than TTO in enhancing fluconazole; 32 clinical strains.
Antifungal Synergy Fluconazole Resistance Candida albicans

Antibiofilm Efficacy on Established S. aureus Biofilm

While Origanum vulgare essential oil showed a more potent overall inhibitory effect, Terpinen-4-ol was specifically more effective against pre-formed (developed) Staphylococcus aureus biofilm [1]. This indicates a different mode of action, where Terpinen-4-ol is better suited for eradicating established biofilms rather than just preventing their formation.

Mature biofilm eradication
Head-to-head
More effective against developed S. aureus biofilm than Origanum vulgare essential oil.
Supports biofilm eradication research context.
Suggests different mode of action vs. quorum sensing inhibition.
Antibiofilm Staphylococcus aureus Origanum vulgare Quorum Sensing

In Vivo Antifungal Activity in Azole-Resistant Vaginitis Model

In a rat model of vaginal candidiasis, Terpinen-4-ol was as effective as whole tea tree oil (TTO) in accelerating clearance of both azole-susceptible and azole-resistant Candida albicans strains [1]. This provides in vivo validation of its efficacy, with the advantage of being a single, well-defined molecule versus the complex and variable mixture of TTO [1].

In vivo antifungal efficacy
Head-to-head
As active as TTO in accelerating clearance of azole-susceptible and -resistant C. albicans in rat vaginal model.
Supports in vivo antifungal model-response context.
Standardized single molecule may improve reproducibility; MIC90 0.06%.
In vivo Antifungal Vaginal Candidiasis Azole Resistance

Terpinen-4-ol Application Scenarios


Topical Antiseptic and Anti-Acne Use

Given its significantly greater antibacterial activity against MRSA and CoNS compared to TTO, combined with a favorable cytotoxicity profile on human fibroblasts [1], Terpinen-4-ol is the superior choice for developing advanced topical antiseptics and anti-acne products. Its selective anti-inflammatory action on monocytes further supports its use in formulations for inflamed skin conditions [2].

Household Dust Mite Acaricide

With acaricidal activity approximately twice as potent as the common synthetic acaricide benzyl benzoate [3], Terpinen-4-ol is an ideal active ingredient for developing natural, effective dust mite control products for bedding, carpets, and furniture. This addresses a market need for non-synthetic, potent pest management solutions.

Antifungal Adjuvant Against Resistant Candida

Terpinen-4-ol's demonstrated ability to dramatically lower the MIC of fluconazole against resistant Candida strains [4] positions it as a valuable adjuvant for research into novel combination therapies. Its in vivo efficacy in a vaginal candidiasis model further supports its potential as a therapeutic agent for difficult-to-treat fungal infections [5].

Antibiofilm Applications for Devices and Chronic Wounds

The specific and potent activity of Terpinen-4-ol against established Staphylococcus aureus biofilms [6] makes it a promising candidate for incorporation into coatings for medical devices or as a component in advanced wound dressings, where eradicating mature biofilms is a major clinical challenge.

Application
Selection Property
Validation Focus
Topical antimicrobial screening
Broad-spectrum antibacterial and fibroblast safety context
Cytotoxicity and skin inflammation endpoint review
Acaricidal screening studies
LD50 potency and contact bioassay context
Mite mortality and repellency endpoints
Fluconazole-resistant Candida synergy research
MIC reduction and potentiation context
Combination index and in vivo model validation
Mature biofilm eradication studies
Biofilm disruption and eradication context
Biomass and viability on abiotic surfaces

Technical Documentation Hub

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41 linked technical documents
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